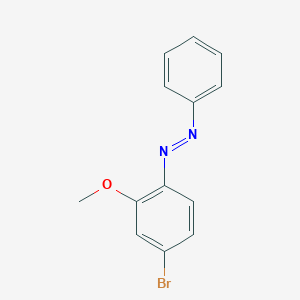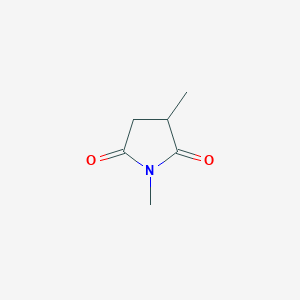
1,3-Dimethylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylpyrrolidine-2,5-dione (DMPD) is a cyclic imide compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMPD is a white crystalline solid that is soluble in water and organic solvents. It has been extensively studied for its chemical and biological properties, making it a popular subject of research in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethylpyrrolidine-2,5-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1,3-Dimethylpyrrolidine-2,5-dione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of certain protein kinases, which play a role in cell signaling.
Biochemical and Physiological Effects:
1,3-Dimethylpyrrolidine-2,5-dione has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1,3-Dimethylpyrrolidine-2,5-dione has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have antiviral activity against a range of viruses, including influenza and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Dimethylpyrrolidine-2,5-dione has several advantages as a research tool, including its ease of synthesis and its ability to exhibit a range of biological activities. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must carefully consider these factors when using 1,3-Dimethylpyrrolidine-2,5-dione in their experiments.
Direcciones Futuras
There are several future directions for research involving 1,3-Dimethylpyrrolidine-2,5-dione. One area of interest is the development of novel drugs based on the structure of 1,3-Dimethylpyrrolidine-2,5-dione. Researchers are also investigating the potential use of 1,3-Dimethylpyrrolidine-2,5-dione as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, there is ongoing research into the mechanism of action of 1,3-Dimethylpyrrolidine-2,5-dione and its effects on various signaling pathways.
Métodos De Síntesis
1,3-Dimethylpyrrolidine-2,5-dione can be synthesized using a variety of methods, including the reaction of maleic anhydride with methylamine or the reaction of succinic anhydride with dimethylamine. The most common method of synthesis involves the reaction of maleic anhydride with methylamine in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified using recrystallization or chromatography techniques.
Aplicaciones Científicas De Investigación
1,3-Dimethylpyrrolidine-2,5-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 1,3-Dimethylpyrrolidine-2,5-dione has also been investigated for its potential use as a building block in the synthesis of novel drugs.
Propiedades
Número CAS |
15542-96-8 |
|---|---|
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
1,3-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H9NO2/c1-4-3-5(8)7(2)6(4)9/h4H,3H2,1-2H3 |
Clave InChI |
NIXKACOKLPRDMY-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)N(C1=O)C |
SMILES canónico |
CC1CC(=O)N(C1=O)C |
Otros números CAS |
15542-96-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



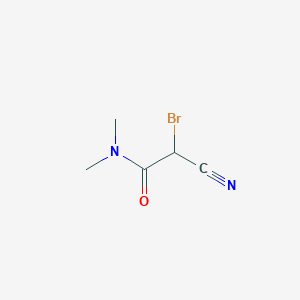
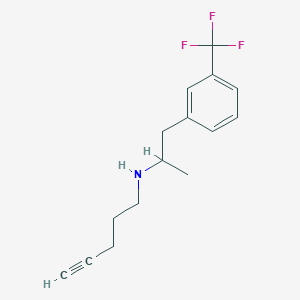



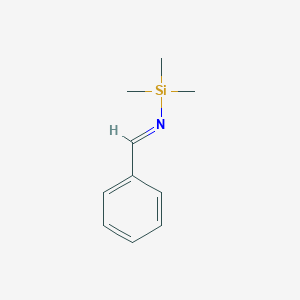
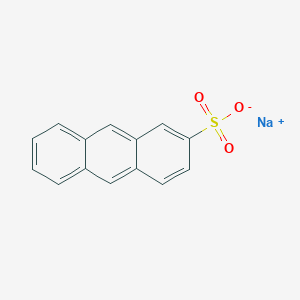
![Isochromeno[3,4-b]chromene-5,12-dione](/img/structure/B98263.png)




